Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate
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Overview
Description
Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate is a synthetic compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound is of interest due to its unique chemical structure, which combines a cyclohexene ring with an indazole moiety, making it a valuable subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate typically involves the reaction of cyclohex-2-en-1-ol with 1-methyl-1H-indazole-3-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process . The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene for several hours.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.
Major Products
Oxidation: Formation of cyclohex-2-en-1-one derivatives.
Reduction: Formation of cyclohex-2-en-1-yl alcohol derivatives.
Substitution: Formation of halogenated indazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole moiety is known to bind to various biological targets, modulating their activity and leading to therapeutic effects . The compound may inhibit or activate specific pathways, resulting in its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
Cyclohex-2-en-1-one: A ketone with similar structural features but lacking the indazole moiety.
1-Methyl-1H-indazole-3-carboxylic acid: The parent compound of the indazole moiety.
MDMB-4en-PINACA: A synthetic cannabinoid with a similar indazole structure.
Uniqueness
Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate is unique due to its combination of a cyclohexene ring and an indazole moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth exploration of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its indazole core, which is known for its versatility in biological applications. The structure includes a cyclohexene moiety that contributes to its unique reactivity and interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been investigated for its ability to inhibit various cancer cell lines through mechanisms such as:
- Inhibition of Cell Proliferation : The compound has shown effectiveness in reducing cell proliferation in several cancer types, including leukemia and breast cancer.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MV4-11 | 0.072 | FLT3 kinase inhibition |
MDA-MB-231 | 0.86 | Induction of apoptosis |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, reflecting the compound's potency against specific targets.
Anti-inflammatory Effects
This compound has also been studied for its anti-inflammatory properties. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation, making it a candidate for treating inflammatory diseases.
Antibacterial Activity
The compound exhibits antibacterial properties, particularly against Gram-positive bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.
The biological effects of this compound are primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound can bind to active sites on enzymes, preventing substrate access and catalysis.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Case Studies and Research Findings
A variety of studies have explored the pharmacological potential of this compound:
- Study on Anticancer Activity : A study published in Molecular Cancer Therapeutics demonstrated that this compound selectively inhibited FLT3 kinase activity in MV4-11 cells, leading to significant cell cycle arrest at the G0/G1 phase .
- Investigation into Anti-inflammatory Effects : Research published in Journal of Medicinal Chemistry indicated that the compound reduced levels of TNF-alpha and IL-6 in vitro, supporting its role as an anti-inflammatory agent .
- Antibacterial Properties : A study reported that this compound exhibited significant antibacterial activity against Staphylococcus aureus with an MIC value of 32 µg/mL .
Properties
Molecular Formula |
C15H16N2O2 |
---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
cyclohex-2-en-1-yl 1-methylindazole-3-carboxylate |
InChI |
InChI=1S/C15H16N2O2/c1-17-13-10-6-5-9-12(13)14(16-17)15(18)19-11-7-3-2-4-8-11/h3,5-7,9-11H,2,4,8H2,1H3 |
InChI Key |
OGGAALNLRNKHQX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)OC3CCCC=C3 |
Origin of Product |
United States |
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